

Preparation of Lgh-447 Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: Lgh-447

Cat. No.: B560061

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Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of **Lgh-447** (also known as PIM447), a potent and selective pan-PIM kinase inhibitor. The protocols outlined below are intended to ensure the accurate and reproducible use of **Lgh-447** in a variety of research applications. Adherence to these guidelines will help maintain the integrity and stability of the compound, leading to reliable experimental outcomes.

Introduction

Lgh-447 is an orally bioavailable small molecule inhibitor that targets all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3) with high potency.^{[1][2][3]} PIM kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.^{[2][3][4]} **Lgh-447** exerts its anti-neoplastic effects by inducing cell cycle arrest and apoptosis.^{[1][2][5]} Mechanistically, it has been shown to inhibit the mTORC1 pathway and downregulate levels of c-Myc and phospho-Bad (Ser112).^[1] Due to its therapeutic potential, precise and consistent preparation of **Lgh-447** solutions is critical for preclinical research and drug development studies.

Physicochemical and Solubility Data

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.

| Property | Value | Source |
|-------------------|---|--------|
| Synonyms | PIM447, LGH-447, PIM-447 | [3][6] |
| Molecular Formula | C ₂₄ H ₂₃ F ₃ N ₄ O | [3][7] |
| Molecular Weight | 440.46 g/mol | [6][7] |
| Appearance | Solid powder | [8] |

Solubility is a critical factor in determining the appropriate solvent and maximum achievable concentration for a stock solution.

| Solvent | Solubility | Notes |
|---------------------|---|--|
| DMSO | ≥ 80 mg/mL (≥ 181.63 mM) | Sonication is recommended.[6] Fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[1] |
| Ethanol | 95 mg/mL | Sonication is recommended. Prepare fresh for each use.[6] |
| Water | Insoluble | |
| In Vivo Formulation | 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | |

Experimental Protocol: Preparation of a 10 mM Lgh-447 Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of **Lgh-447** in dimethyl sulfoxide (DMSO).

Materials:

- **Lgh-447** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

- Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube or vial on the balance and tare to zero.
- Weighing **Lgh-447**: Carefully weigh out 4.405 mg of **Lgh-447** powder into the tared tube.
 - Calculation:
 - Desired Concentration (C) = 10 mM = 0.010 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Molecular Weight (MW) = 440.46 g/mol
 - Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 440.46 g/mol = 0.0044046 g = 4.405 mg
- Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the **Lgh-447** powder.
- Dissolution:
 - Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

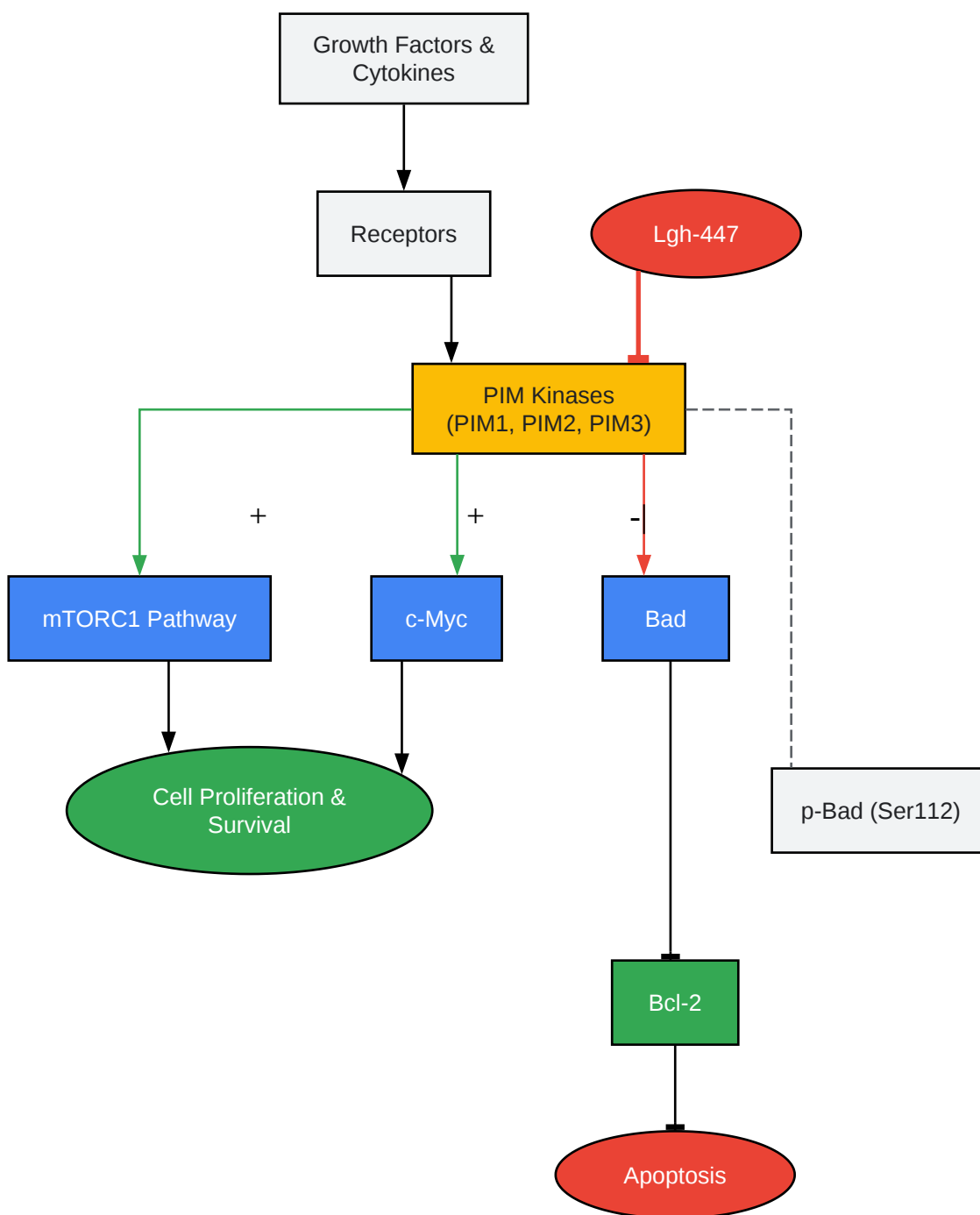
- If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.^[6] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat.
- Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
- Aliquoting and Storage:
 - For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to 1 year).^[6] When stored as a powder, **Lgh-447** is stable for up to 3 years at -20°C.^[6]

Quality Control

To ensure the accuracy of experimental results, it is recommended to verify the concentration of the prepared stock solution. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve. Purity can also be assessed by HPLC-MS.

Signaling Pathway and Experimental Workflow

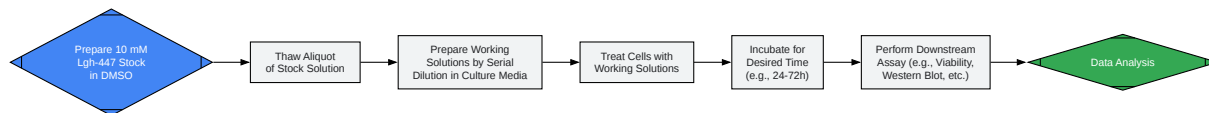
Lgh-447 functions by inhibiting the PIM kinases, which are downstream effectors in various signaling pathways that promote cell survival and proliferation.



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Caption: **Lgh-447** inhibits PIM kinases, leading to downstream effects on cell survival pathways.

The general workflow for utilizing the **Lgh-447** stock solution in a cell-based assay is depicted below.



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Caption: General experimental workflow for using **Lgh-447** in cell culture.

Safety Precautions

Lgh-447 is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

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